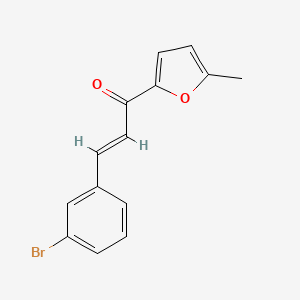

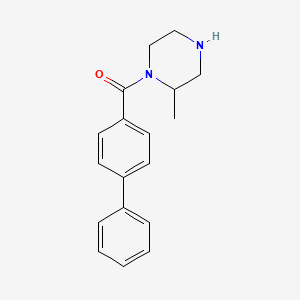

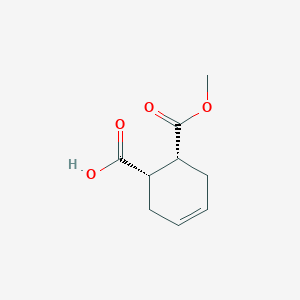

2-Methyl-1-(4-phenylbenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1-(4-phenylbenzoyl)piperazine” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific example is the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with a variety of biological targets .

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .

Pharmacokinetics

Piperazine derivatives are generally known for their favorable pharmacokinetic properties .

Result of Action

The effects of piperazine derivatives can vary widely, depending on their specific structure and target .

Action Environment

Environmental factors can often influence the action of pharmaceutical compounds .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-1-(4-phenylbenzoyl)piperazine in laboratory experiments include its ease of synthesis, its low cost, and its stability in a variety of solvents. Its low cost makes it an attractive reagent for use in large-scale syntheses, and its stability in a variety of solvents makes it suitable for use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity. It is not specific to any particular biochemical or physiological process, and its effects may vary depending on the system in which it is used.

Future Directions

The future directions for the use of 2-Methyl-1-(4-phenylbenzoyl)piperazine include the development of more specific inhibitors and activators of enzymes, receptors, and other proteins involved in various biochemical and physiological processes. In addition, further research into the effects of this compound on gene expression and protein synthesis may lead to the development of new drugs or therapeutic agents. Finally, further research into the mechanisms of action of this compound may lead to the development of new strategies for drug design and drug delivery.

Synthesis Methods

The synthesis of 2-Methyl-1-(4-phenylbenzoyl)piperazine involves the reaction of 4-phenylbenzoyl chloride with 2-methylpiperazine in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction is usually carried out in a polar solvent, such as dimethylformamide, at a temperature of around 100 °C. The reaction is typically complete within one hour.

Scientific Research Applications

2-Methyl-1-(4-phenylbenzoyl)piperazine has been used in a variety of scientific research applications, including the synthesis of other compounds, as a reagent, and as a biochemical and physiological agent. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used as a reagent in the synthesis of other heterocyclic compounds, such as quinolones and piperazines. In addition, this compound has been used in the study of enzyme inhibition, drug metabolism, and receptor binding.

Safety and Hazards

properties

IUPAC Name |

(2-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-13-19-11-12-20(14)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOAXPHLAHQTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)